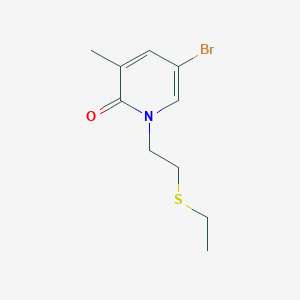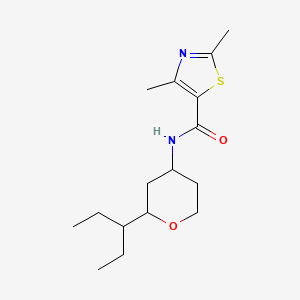![molecular formula C16H20FNO3 B7642095 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid, also known as CFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and has been shown to possess anti-inflammatory and analgesic properties.
作用机制
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of certain cancer cells. This compound has also been shown to have effects on the central nervous system, including its potential use as an antidepressant.
实验室实验的优点和局限性
One advantage of 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid is its potential therapeutic applications, including its anti-inflammatory and analgesic properties and its potential use in the treatment of cancer. This compound has also been shown to have effects on the central nervous system, making it a promising candidate for the treatment of depression. However, one limitation of this compound is its relatively low potency compared to other NSAIDs. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
未来方向
There are several future directions for research on 3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid. One area of research is the development of more potent derivatives of this compound that could be used for therapeutic applications. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound. Finally, more studies are needed to fully understand the potential use of this compound in the treatment of depression and other central nervous system disorders.
合成方法
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from ibuprofen. The first step involves the conversion of ibuprofen to 2-(2-fluorophenyl)propanoic acid, which is then reacted with cyclopropylamine to yield the desired product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid has been shown to possess several potential therapeutic applications. It has been studied for its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its effects on the central nervous system, including its potential use as an antidepressant.
属性
IUPAC Name |
3-[cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-10(16(20)21)9-18(12-7-8-12)15(19)11(2)13-5-3-4-6-14(13)17/h3-6,10-12H,7-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXENZOXLSJUVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C(C)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-1H-indole-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642012.png)
![4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)
![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)
![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)
![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)
![3-(4-Chloro-3-fluorophenyl)-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7642053.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)

